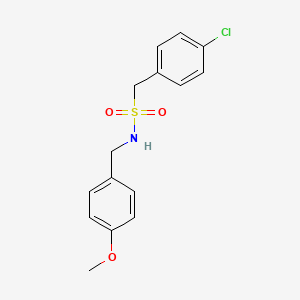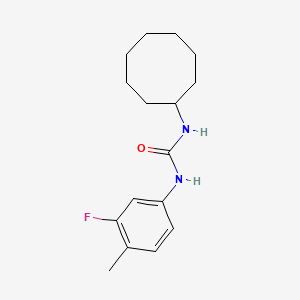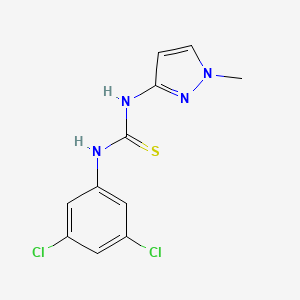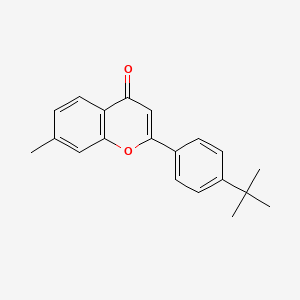![molecular formula C22H23N3O B4806554 (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B4806554.png)
(2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone
描述
(2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with dimethyl groups, a quinoline moiety, and a pyridine ring, making it a multifaceted molecule with diverse chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring through a coupling reaction. The final step involves the attachment of the dimethylpiperidine moiety under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Various substituted pyridine derivatives from nucleophilic substitution.
科学研究应用
(2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
- (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone
- (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-2-yl)quinolin-4-yl]methanone
- (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-5-yl)quinolin-4-yl]methanone
Comparison: Compared to its analogs, (2,6-Dimethylpiperidin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone exhibits unique properties due to the specific positioning of the pyridine ring. This positioning can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall stability. The presence of the dimethylpiperidine moiety also contributes to its distinct pharmacokinetic and pharmacodynamic profiles.
属性
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-15-6-5-7-16(2)25(15)22(26)19-14-21(17-10-12-23-13-11-17)24-20-9-4-3-8-18(19)20/h3-4,8-16H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVZWKOTCPEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4806474.png)

![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-prop-2-enylbenzamide](/img/structure/B4806493.png)
![2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B4806494.png)


![4-{4-allyl-5-[(1,1-dioxido-1-benzothien-3-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4806505.png)
![(5Z)-5-[(3-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4806527.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4806543.png)

![1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-ETHANONE](/img/structure/B4806562.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4806567.png)
![N'-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B4806580.png)
